A Technical Guide to the Chemical Properties and Synthetic Strategies for (3S)-3-Amino-3-(6-quinolyl)propan-1-OL
A Technical Guide to the Chemical Properties and Synthetic Strategies for (3S)-3-Amino-3-(6-quinolyl)propan-1-OL
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential applications of the chiral molecule (3S)-3-Amino-3-(6-quinolyl)propan-1-OL. This compound merges two pharmacologically significant scaffolds: the versatile quinoline ring system and the chiral 3-amino-1-propanol backbone. Designed for an audience of researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary. It delves into the causality behind synthetic choices, outlines detailed protocols for synthesis and analysis, and contextualizes the molecule's potential within modern therapeutic research. By synthesizing data from analogous structures and established chemical principles, this guide serves as a foundational resource for the investigation and utilization of this promising chemical entity.
Introduction: The Quinoline-Amino Alcohol Scaffold in Drug Discovery
The strategic combination of privileged structural motifs is a cornerstone of modern medicinal chemistry. (3S)-3-Amino-3-(6-quinolyl)propan-1-OL is a prime example of such a design, integrating a heterocyclic aromatic system with a functionalized chiral sidechain. Understanding the individual contributions of these components is key to appreciating the compound's potential.
1.1 The Pharmacological Significance of the Quinoline Moiety
The quinoline ring, a fusion of benzene and pyridine rings, is a prominent scaffold in a vast number of therapeutic agents.[1] Its rigid, planar structure and unique electronic properties make it an ideal anchor for interacting with biological targets. Quinoline and its derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities, including anti-malarial (e.g., chloroquine, quinine), anti-cancer, anti-bacterial, anti-inflammatory, and anti-viral properties.[2][3][4] The versatility of the quinoline system allows for substitution at various positions, enabling fine-tuning of its physicochemical and pharmacological profiles to enhance efficacy and selectivity.[5]
1.2 The Role of Chiral 3-Amino-1-propanol Derivatives as Pharmacophores
Chiral amino alcohols are indispensable building blocks in asymmetric synthesis and are core components of many pharmaceutical drugs.[6] The presence of both an amino and a hydroxyl group provides two key points for hydrogen bonding and further chemical modification. Specifically, the 3-amino-1-propanol framework is a recognized pharmacophore found in drugs targeting various conditions. For instance, derivatives of this scaffold are intermediates in the synthesis of antidepressants like Duloxetine and Fluoxetine.[7][8] The stereochemistry at the C-3 position is often critical for biological activity, making enantioselective synthesis a crucial aspect of their development.[6]
1.3 Rationale and Objectives of this Guide
While the parent scaffolds are well-documented, (3S)-3-Amino-3-(6-quinolyl)propan-1-OL itself is a less-explored molecule. This guide aims to fill this gap by providing a detailed technical foundation for its study. The objectives are to:
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Define the core chemical and physical properties of the molecule.
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Propose a robust and stereoselective synthetic pathway.
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Outline detailed protocols for synthesis and analytical characterization.
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Explore potential therapeutic applications based on structure-activity relationship (SAR) principles.
Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.
2.1 Chemical Structure Analysis
(3S)-3-Amino-3-(6-quinolyl)propan-1-OL possesses a chiral center at the C-3 position, where the amino group and the quinoline ring are attached. The "S" designation indicates the specific three-dimensional arrangement at this stereocenter. The primary alcohol at the C-1 position and the primary amine at C-3 are key functional groups that dictate the molecule's reactivity and potential biological interactions.
Caption: 2D Structure of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL.
2.2 Predicted Physicochemical Properties
While experimental data for this specific molecule is scarce, its properties can be reliably estimated based on its structure and data from analogous compounds. The table below summarizes key computed properties.
| Property | Value | Source / Method |
| Molecular Formula | C₁₂H₁₄N₂O | - |
| Molecular Weight | 202.25 g/mol | - |
| XLogP3 (LogP) | 1.4 | Computed (Analogous to[9]) |
| Hydrogen Bond Donors | 3 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| Topological Polar Surface Area | 58.5 Ų | Computed (Analogous to[9]) |
| pKa (Basic - Amine) | ~8.5 - 9.5 | Estimated |
| pKa (Basic - Quinoline N) | ~4.9 | Based on Quinoline[1] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Soluble in methanol, ethanol, DMSO | Inferred from functional groups[10] |
Synthetic Pathways and Methodologies
The synthesis of chiral molecules requires careful planning to control stereochemistry. An enantioselective approach is necessary to produce the desired (S)-enantiomer in high purity.
3.1 Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach involves a disconnect at the C2-C3 bond, suggesting an asymmetric aldol-type reaction between a 6-quinolyl-containing electrophile and a suitable nucleophile, followed by reduction. A practical forward synthesis can be envisioned starting from 6-quinolinecarboxaldehyde and acetonitrile, followed by a stereoselective reduction of the intermediate nitrile.
3.2 Proposed Protocol: Two-Step Asymmetric Synthesis
This protocol is adapted from established methodologies for synthesizing related 3-amino-1-arylpropan-1-ol compounds.[11]
Step 1: Synthesis of 3-hydroxy-3-(6-quinolyl)propanenitrile
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Rationale: This step forms the carbon-carbon bond of the propanol backbone via a base-catalyzed addition of the acetonitrile carbanion to the aldehyde.
-
Procedure:
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To a dry, three-necked flask under a nitrogen atmosphere, add anhydrous acetonitrile (5.0 eq) and cool to 0°C.
-
Slowly add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, maintaining the temperature below 5°C.
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Stir the resulting suspension at 0°C for 30 minutes.
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Add a solution of 6-quinolinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise over 20 minutes.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the aldehyde is consumed.
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Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.
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Step 2: Asymmetric Reduction to (3S)-3-Amino-3-(6-quinolyl)propan-1-OL
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Rationale: A chemoselective reduction of the nitrile group is required without affecting the quinoline ring. Using a chiral catalyst or a chiral reducing agent will establish the desired (S)-stereocenter. A borane reduction in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) is a well-established method for this type of transformation.
-
Procedure:
-
In a dry flask under nitrogen, dissolve the chiral catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq), in anhydrous THF.
-
Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF, 1.5 eq) dropwise. Stir for 15 minutes.
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Add a solution of the crude 3-hydroxy-3-(6-quinolyl)propanenitrile (1.0 eq) from Step 1 in anhydrous THF dropwise over 30 minutes, keeping the internal temperature below 5°C.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to 0°C and slowly quench by the dropwise addition of methanol until gas evolution ceases.
-
Add 2M HCl and stir for 1 hour.
-
Basify the mixture with aqueous NaOH solution to pH > 12.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
3.3 Workflow Diagram
Caption: Proposed two-step synthetic workflow.
3.4 Purification and Isolation
The crude product from the final step should be purified using flash column chromatography on silica gel. A gradient elution system, starting with dichloromethane and gradually increasing the polarity with a mixture like 9:1 dichloromethane:methanol containing 1% triethylamine (to prevent amine tailing), is recommended.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the structure, identity, and purity of the synthesized compound.
4.1 Spectroscopic Profile (Predicted)
The following table outlines the expected spectroscopic data for structural elucidation.
| Technique | Expected Features |
| ¹H NMR | Quinoline Protons: Multiple signals in the aromatic region (~7.5-9.0 ppm). CH-N Proton: A multiplet around 4.0-4.5 ppm. CH₂-O and CH₂-C Protons: Multiplets in the aliphatic region (~1.8-3.8 ppm). NH₂ and OH Protons: Broad singlets, exchangeable with D₂O.[12] |
| ¹³C NMR | Quinoline Carbons: 8-9 signals in the aromatic region (~120-150 ppm). C-N Carbon: Signal around 50-60 ppm. C-O Carbon: Signal around 60-70 ppm. Aliphatic CH₂ Carbon: Signal around 35-45 ppm. |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 203.12. |
| FT-IR | O-H Stretch: Broad peak ~3300-3400 cm⁻¹. N-H Stretch: Two sharp peaks ~3300-3400 cm⁻¹. C-N Stretch: ~1000-1200 cm⁻¹. Aromatic C=C/C=N: ~1500-1600 cm⁻¹. |
4.2 Chromatographic Analysis Protocol (HPLC-MS)
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Objective: To determine the purity of the final compound and confirm its molecular weight.
-
Methodology:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 230 nm and 254 nm; ESI-MS in positive ion mode.
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Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 acetonitrile:water.
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4.3 Chiral Purity Determination
-
Rationale: It is critical to determine the enantiomeric excess (e.e.) of the final product to validate the effectiveness of the asymmetric synthesis.
-
Methodology: Chiral HPLC is the standard method.
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Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).
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Mobile Phase: An isocratic mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. The exact ratio must be optimized.
-
Detection: UV at a wavelength where the quinoline ring absorbs strongly (e.g., 230 nm).
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Analysis: The two enantiomers should resolve into distinct peaks. The enantiomeric excess is calculated from the integrated peak areas: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
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Potential Applications in Drug Development
The hybrid structure of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL makes it a compelling starting point for developing new therapeutic agents.
5.1 A Scaffold for Novel Therapeutics
Given the extensive biological activities of quinoline derivatives, this molecule could serve as a scaffold for libraries targeting a range of diseases.[4][5]
-
Anti-Malarial Agents: The 4-aminoquinoline core is famous for its anti-malarial properties. While this is a 6-substituted quinoline, the presence of the amino alcohol sidechain, a feature in other anti-malarials, makes this an interesting area for exploration.[4]
-
Anti-Cancer Agents: Many substituted quinolines exhibit potent anti-proliferative and cytotoxic effects. The amino and hydroxyl groups provide handles for attaching other pharmacophores or targeting moieties.[5]
-
Neurological and Cardiovascular Agents: The 3-amino-1-propanol backbone is a known pharmacophore in CNS-active and cardiovascular drugs.[13] The quinoline moiety could modulate these activities, potentially leading to novel agents.
5.2 Structure-Activity Relationship (SAR) Considerations
The molecule offers several points for modification to explore SAR:
-
Amine (NH₂): Can be alkylated, acylated, or converted to sulfonamides to modulate basicity, lipophilicity, and hydrogen bonding capacity.
-
Alcohol (OH): Can be converted to ethers or esters to act as prodrugs or to alter solubility and metabolic stability.
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Quinoline Ring: Can be further substituted on the benzene portion to probe interactions with target proteins.
5.3 Diagram: Structure-Function Hypothesis
Caption: Hypothesized links between structure and function.
Handling and Stability
Proper handling and storage are crucial for maintaining the integrity of the compound.
6.1 Safety Precautions
Based on the Material Safety Data Sheets (MSDS) for the parent structure, 3-amino-1-propanol, the compound should be treated as harmful and corrosive.[14]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: Harmful if swallowed. Causes skin and eye irritation or burns.[14]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.
6.2 Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Refrigeration is recommended for long-term storage to minimize potential degradation.
-
Stability: The compound is expected to be stable under recommended storage conditions. Avoid exposure to strong acids and direct sunlight.
Conclusion
(3S)-3-Amino-3-(6-quinolyl)propan-1-OL is a chiral molecule of significant interest for drug discovery and development. Its composite structure, derived from two pharmacologically validated scaffolds, presents a rich platform for generating novel therapeutic candidates. This guide has provided a foundational framework for its chemical properties, proposed a detailed and stereoselective synthetic route, and outlined essential analytical methodologies. By leveraging the insights herein, researchers are better equipped to synthesize, characterize, and explore the full therapeutic potential of this promising compound and its future derivatives.
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